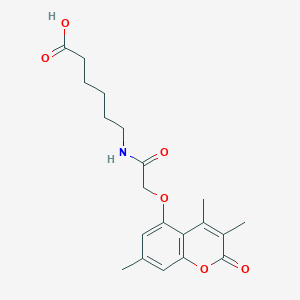![molecular formula C12H9N3O B2596988 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-94-8](/img/structure/B2596988.png)
2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis process involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various interactions. For instance, the –NH– group of imidazo-pyridine forms an H-bond with Asp1526, while both hydroxyls of catechol form an H-bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .Chemical Reactions Analysis
The chemical reactions involved in the formation of “this compound” are diverse and complex. The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are complex and varied. For instance, the compound has a melting point of 226°C . The 1H NMR (500 MHz, DMSO-d6) of the compound is δ 8.46 (d, 1H, J = 2.0 Hz), 8.25 (s, 1H), 8.22 (t, 1H), 7.65–7.60 (m, 3H), 7.48–7.41 (m, H) .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystalline Properties
Research on imidazo[4,5-b]pyridine derivatives often focuses on their structural characteristics and crystalline properties. For example, studies have analyzed the crystalline structures of various derivatives, detailing the angles and conformations within their molecular frameworks and exploring the types of hydrogen bonds formed within crystals. Such investigations provide insights into the compounds' stability and potential applications in material science (Hjouji et al., 2016; Bourichi et al., 2019).
Electroluminescent Devices
Another area of research involves the application of imidazo[4,5-b]pyridine derivatives in electroluminescent devices. Studies have shown that these compounds can be used to construct high-performance organic light-emitting diodes (OLEDs) with applications in displays and lighting. The incorporation of imidazo[4,5-b]pyridine derivatives into OLEDs has been explored to enhance device efficiency and color purity, demonstrating their value in advancing display technology (Wang et al., 2016).
Antimicrobial and Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have also been investigated for their potential antimicrobial and anticancer activities. Some derivatives have exhibited significant biological activity against various cancer cell lines, indicating their potential for development into therapeutic agents. Research into these compounds' mechanisms of action and efficacy can contribute to the discovery of new treatments for infectious diseases and cancer (Banda et al., 2016; Al-lami, 2018).
Chemical Synthesis and Diversity-Oriented Synthesis
The chemical synthesis of imidazo[4,5-b]pyridine derivatives is another significant area of research. Methods have been developed to construct these compounds efficiently, contributing to diversity-oriented synthesis (DOS) strategies. These methodologies enable the rapid generation of libraries of small molecules with diverse structures for potential applications in drug discovery and material science (Zhang et al., 2019).
Zukünftige Richtungen
The future directions for the study of “2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” are promising. Recent advances in the synthesis of imidazo[4,5-b]pyridines from various substrates provide new initiatives to chemists towards the synthesis of imidazo[4,5-b]pyridines and all frequent challenges associated with the reported methods .
Wirkmechanismus
Target of Action
The primary target of the compound 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of dietary carbohydrates, and its inhibition can be an effective strategy in controlling type-II diabetes mellitus .
Mode of Action
This compound interacts with its target, the α-glucosidase enzyme, by forming hydrogen bonds with specific amino acids in the enzyme . The –NH– group of the imidazo-pyridine of the compound forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form hydrogen bonds with Asp1279 . This interaction inhibits the enzyme’s activity, thereby reducing the digestion and absorption of dietary carbohydrates .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial blood glucose levels, which is beneficial for controlling type-II diabetes mellitus .
Pharmacokinetics
The compound’s ability to inhibit α-glucosidase suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the body and exert its effects .
Result of Action
The primary result of the action of this compound is the inhibition of the α-glucosidase enzyme . This leads to a decrease in the digestion and absorption of dietary carbohydrates, resulting in lower postprandial blood glucose levels . This effect is beneficial for the management of type-II diabetes mellitus .
Eigenschaften
IUPAC Name |
1-hydroxy-2-phenylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-15-10-7-4-8-13-11(10)14-12(15)9-5-2-1-3-6-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFISBPLDOPPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)



![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)
![6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)

![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)